4-Methyl-2-phenyl-1,3-oxazole
Overview
Description
4-Methyl-2-phenyl-1,3-oxazole is a chemical compound used in the synthesis of quinuclidine-based ligands as muscarinic cholinergic receptor agonists . It is also used in the synthesis of oxazoles and oxazolines .
Synthesis Analysis
The synthesis of 4-Methyl-2-phenyl-1,3-oxazole involves a series of chemical reactions. For instance, a series of 4-benzylidene-2- ((1-phenyl-3,4-dihydro isoquinoline-2 (1H)-yl)methyloxazol- 5 (4H)-one derivatives were synthesized by condensation of substituted aryl aldehydes with 2- (2- (1-phenyl-3,4- dihydro isoquinoline-2 (1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as catalysts .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenyl-1,3-oxazole is characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-phenyl-1,3-oxazole include a molecular weight of 159.18 g/mol . More detailed properties such as melting point, boiling point, and NMR data may be available in specific databases or literature .Scientific Research Applications
Anticancer Activity
4-Methyl-2-phenyl-1,3-oxazole and its derivatives have shown promising results in anticancer research. Notably, certain oxazole derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines. For instance, some compounds exhibited strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines (Liu et al., 2009). Additionally, a series of 1,3-oxazol-4-ylphosphonium salts were synthesized and showed anticancer activity in vitro, indicating potential use in developing new anticancer drugs (Brusnakov et al., 2022).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions, acting through the adsorption of inhibitor molecules on the metal surface (Rahmani et al., 2018). Another study reported a novel triazole derivative incorporating oxazole as an effective anticorrosion agent for mild steel in acidic environments, indicating the versatile nature of oxazole derivatives in corrosion inhibition (Rahmani et al., 2019).
Synthesis and Organic Chemistry
Oxazole derivatives are also crucial in the field of synthetic organic chemistry. They serve as building blocks for the synthesis of complex molecules, including natural products. For example, the use of oxazole derivatives in the total synthesis of unique natural products like siphonazoles has been described, highlighting their importance in organic synthesis (Zhang et al., 2009).
Photochemistry and Spectroscopy
Research has also explored the photochemistry and vibrational spectra of oxazole derivatives. These studies are essential in understanding the molecular behavior and interactions of these compounds under various conditions, such as in matrix-isolated states and under UV irradiation (Lopes et al., 2011).
Antiprotozoal Activity
Some 4-phenyloxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. These studies indicate the potential of oxazole derivatives in the development of new treatments for protozoal infections (Carballo et al., 2017).
Safety And Hazards
4-Methyl-2-phenyl-1,3-oxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities. In modern medicinal chemistry, the scaffold of oxazole has been intermittently satisfied as a functional lead molecule. Prominently, numerous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJISUVJMVGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344080 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-oxazole | |
CAS RN |
877-39-4 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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